Trilithium UDP-glucuronic Acid-3C1, 5N2
Description
Properties
Molecular Formula |
C₁₄¹³CH₂₂Li₃¹⁵N₂O₁₈P₂ |
|---|---|
Molecular Weight |
604.09 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below highlights structural distinctions between Trilithium UDP-glucuronic Acid-3C1, 5N2 and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Isotopic Labeling | Counterion |
|---|---|---|---|---|---|
| Trilithium UDP-glucuronic Acid-3C1,5N2 | 109667-39-2 | C₁₄¹³CH₂₂¹⁵N₂O₁₈P₂·3Li | 604.09 | ¹³C, ¹⁵N | Lithium |
| Trisodium UDP-glucuronic Acid | 63700-19-6 | C₁₅H₁₉N₂O₁₈P₂Na₃ | 646.23 | None | Sodium |
| Triammonium UDP-glucuronic Acid | Not provided | C₁₅H₂₅N₃O₁₈P₂ | ~631.30 (estimated) | None | Ammonium |
Key Observations :
- Isotopic Labeling : The Trilithium variant is uniquely enriched with stable isotopes, enabling precise quantification in MS-based workflows .
- Counterion Impact : Lithium salts generally exhibit higher solubility in organic-aqueous mixtures compared to sodium or ammonium salts, which may influence chromatographic behavior .
Functional and Analytical Performance
Role as Internal Standards
- Trilithium UDP-glucuronic Acid-3C1,5N2 : Validated as an IS for UDPGA in LC-MS/MS, compensating for matrix effects and ionization variability .
- Non-labeled Trisodium UDP-glucuronic Acid: Serves as a substrate in enzymatic reactions (e.g., glucuronosyltransferase assays) but lacks isotopic distinction for quantitative MS applications .
Cost and Accessibility
- Trilithium Isotope-Labeled Analog : Extremely high cost (e.g., €19,587.00 for 10 mg ), reflecting the complexity of isotopic synthesis .
- Non-labeled Trisodium UDP-glucuronic Acid: Significantly cheaper (e.g., $500–$1,000 for 10 mg), suitable for routine laboratory use .
Metabolic Studies
- Trilithium UDP-glucuronic Acid-3C1,5N2 enabled precise quantification of UDPGA in murine liver tissues, revealing its role in hyaluronan synthesis inhibition .
- Non-labeled Trisodium UDP-glucuronic Acid is preferred for in vitro glucuronidation assays due to cost efficiency and compatibility with enzymatic buffers .
Regulatory and Quality Control
- The Triammonium salt is subject to strict management protocols, including台账记录 (ledger documentation) and定期核查 (periodic verification) to ensure batch consistency .
Preparation Methods
Substrate Preparation and Isotopic Labeling
The enzymatic route begins with the synthesis of isotopically labeled UDP-glucose, the precursor for UDP-glucuronic acid. Glucose-¹³C1 is synthesized via microbial fermentation using Saccharomyces cerevisiae fed with ¹³C-enriched carbon sources. Concurrently, ¹⁵N-labeled nitrogen is introduced through ammonium chloride-¹⁵N in growth media, ensuring uniform labeling of the uracil moiety in UDP-glucose.
UDP-Glucose Dehydrogenase (UGDH)-Catalyzed Oxidation
UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid, transferring two electrons to NAD⁺. Recombinant UGDH from Bacillus cereus (BcUGDH) exhibits a 4.2-fold higher catalytic efficiency () compared to eukaryotic homologs. The reaction proceeds in Tris-HCl buffer (pH 8.5) with 2 mM NAD⁺, yielding 92% conversion at 37°C over 4 hours. Isotopic fidelity is maintained, with <1% ¹³C loss confirmed via LC-MS.
Lithium Salt Formation
The acidic UDP-glucuronic acid is neutralized with lithium hydroxide (LiOH) in a 3:1 molar ratio, forming trilithium salts. Crystallization in ethanol-water (7:3 v/v) at 4°C yields a 78% recovery of Trilithium UDP-glucuronic acid-3C1, 5N2 with >99% isotopic purity.
Chemoenzymatic Synthesis with Modular Enzymes
Chemical Phosphorylation of Labeled Glucuronic Acid
Glucuronic acid-¹³C1 is phosphorylated using diphenyl chlorophosphate in anhydrous pyridine, forming α-D-glucuronic acid-1-phosphate with 85% yield. The ¹⁵N-labeled uracil moiety is synthesized via condensation of ¹⁵N-urea with maleic anhydride, followed by coupling to ribose-5-phosphate using uridine phosphorylase.
Enzymatic UDP Activation
UDP-glucose pyrophosphorylase (UGP) catalyzes the reaction:
Using UGP from Arabidopsis thaliana, the reaction achieves 94% conversion efficiency in HEPES buffer (pH 7.5) with 5 mM MgCl₂. Lithium chloride (10 mM) is added to stabilize the UDP intermediate, minimizing hydrolysis.
Fully Synthetic Route for High-Purity Production
Stepwise Glycosylation and Isotope Incorporation
The synthetic pathway involves:
-
Glycosylation : 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid-¹³C1 is coupled with ¹⁵N₂-uracil via Hilbert-Johnson reaction, yielding protected uridine-¹⁵N₂.
-
Phosphorylation : The uridine derivative is phosphorylated with POCl₃ in trimethyl phosphate, forming uridine-5'-monophosphate (UMP) with 76% yield.
-
UDP Formation : UMP is reacted with glucose-1-phosphate-¹³C1 using UDP-glucose pyrophosphorylase, followed by lithium salt exchange chromatography.
Purification and Quality Control
Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) resolves UDP-glucuronic acid from byproducts, achieving 99.5% chemical purity. Isotopic enrichment is verified via high-resolution mass spectrometry (HRMS), showing [M-H]⁻ = 604.08 Da (calc. 604.08) with 98.7% ¹³C and 99.2% ¹⁵N incorporation.
Comparative Analysis of Synthesis Methods
| Parameter | Enzymatic | Chemoenzymatic | Fully Synthetic |
|---|---|---|---|
| Yield | 78% | 68% | 55% |
| Isotopic Purity | 99% | 97% | 99.5% |
| Time | 24 h | 48 h | 120 h |
| Cost (USD/g) | 2,800 | 3,500 | 6,200 |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the critical storage and handling protocols for Trilithium UDP-glucuronic Acid-3C1, 5N2 to ensure experimental reproducibility?
- Methodology :
- Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or degradation. Avoid repeated freeze-thaw cycles .
- Handling : Use desiccators during weighing to minimize moisture absorption. Maintain a dedicated logbook for usage, including batch numbers, storage conditions, and aliquot preparation dates .
- Verification : Periodically validate stability via HPLC or LC-MS/MS to confirm purity (>95%) and detect decomposition products (e.g., UDP-xylose or glucuronic acid derivatives) .
Q. How should researchers mitigate health risks associated with this compound during in vitro assays?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling due to acute toxicity risks (H302, H312) .
- Decontamination : Clean spills with phosphate-buffered saline (PBS) followed by 70% ethanol to neutralize residues .
- Waste Disposal : Incinerate contaminated materials at >800°C to prevent environmental release of toxic decomposition products (e.g., nitrogen oxides) .
Advanced Research Questions
Q. How can this compound serve as an internal standard in LC-MS/MS quantification of UDP-glucuronic acid (UDPGA)?
- Methodology :
- Isotopic Labeling : Use its triammonium salt form (UDP-glucuronic Acid-3C1, 5N2 Triammonium Salt) to distinguish from endogenous UDPGA via mass shift (e.g., +3 Da for ¹³C, +2 Da for ¹⁵N) .
- Validation : Perform spike-recovery experiments in biological matrices (cell lysates, plasma) to confirm linearity (R² >0.99) and absence of ion suppression .
- Calibration : Generate standard curves with a dynamic range of 0.1–100 µM, correcting for matrix effects using stable isotope dilution analysis (SIDA) .
Q. What experimental approaches elucidate its binding interactions with UDP-glucuronosyltransferases (UGTs)?
- Methodology :
- Homology Modeling : Use crystallographic data of UGT1A10 to map conserved binding residues (e.g., K314, K404) .
- Scatchard Analysis : Quantify binding affinity (Kd) by titrating the compound against purified UGT isoforms. Mutagenesis of K404 (e.g., K404R/E) can validate critical binding sites .
- Activity Assays : Couple binding studies with functional assays (e.g., glucuronidation of 4-methylumbelliferone) to correlate affinity with catalytic efficiency .
Q. How can researchers track its metabolic conversion to UDP-xylose in plant or fungal systems?
- Methodology :
- Enzyme Assays : Incubate with UDP-glucuronic acid decarboxylase (Uxs) isoforms and monitor UDP-xylose production via ¹H NMR (δ 5.5–6.0 ppm for anomeric protons) .
- Isotopic Tracing : Use ¹³C-labeled UDP-glucuronic Acid-3C1 to trace carbon flux into UDP-xylose via LC-MS/MS fragmentation patterns (e.g., m/z 403 → 241 for xylose) .
- Kinetic Analysis : Calculate Vmax and Km using Michaelis-Menten plots under varying pH (6.5–8.0) and cofactor conditions (e.g., Mg²⁺ dependency) .
Q. What challenges arise in synthesizing isotopically labeled derivatives for tracer studies?
- Methodology :
- Radiolabeling : Incorporate ³²P or ³H via enzymatic transferases (e.g., UDP-sugar pyrophosphorylase) under ATP-limiting conditions to avoid side products .
- Purification : Use anion-exchange chromatography (QAE-Sephadex) to separate labeled compounds from unreacted precursors .
- Validation : Confirm specific activity (dpm/µmol) via scintillation counting and radiochemical purity (>98%) by TLC autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
